4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Description
4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes bromine, nitro, and amide functional groups
Properties
IUPAC Name |
4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-5-11-19(12-6-15)25-23(29)21(14-16-3-2-4-20(13-16)27(30)31)26-22(28)17-7-9-18(24)10-8-17/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPXCFWOPLOKB-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Enone Intermediate: The initial step involves the condensation of 4-methylaniline with 3-nitrobenzaldehyde under basic conditions to form the enone intermediate.
Bromination: The enone intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The final step involves the reaction of the brominated enone with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylaniline
- 4-bromo-N-ethyl-N-methylbenzamide
- 4-bromobenzophenone
Uniqueness
4-bromo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
